molecular formula C22H20F2N2O3S B2911032 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide CAS No. 451508-02-4

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide

Cat. No. B2911032
CAS RN: 451508-02-4
M. Wt: 430.47
InChI Key: DYMCQDSYPHVGTE-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide (hereafter referred to as Compound X) is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Compound X has shown potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, Compound X has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In drug discovery, Compound X has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience, Compound X has been studied for its potential as a tool to study the function of certain proteins in the brain.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and histone deacetylases. This inhibition can lead to various biochemical and physiological effects, including changes in gene expression, cell growth, and metabolism.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X can inhibit cell growth and induce apoptosis in cancer cells. In vivo studies have shown that Compound X can reduce inflammation and improve cognitive function in animal models. However, the effects of Compound X on human subjects are not yet fully understood.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency and selectivity. However, it also has several limitations, including its complex synthesis method and potential toxicity. Therefore, careful consideration should be given when using Compound X in lab experiments.

Future Directions

There are several future directions for research on Compound X. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its effects on the brain and its potential as a tool to study the function of certain proteins in the brain. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its effects on human subjects.
Conclusion:
In conclusion, Compound X is a novel chemical compound with potential applications in various fields. Its synthesis method is complex, and it has several advantages and limitations for lab experiments. However, its potential as a therapeutic agent and tool for studying the brain warrants further research.

Synthesis Methods

Compound X can be synthesized using a multistep process involving various chemical reactions. The first step involves the synthesis of 4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, which is then reacted with N-(4-methylbenzyl)sulfonamide to yield Compound X. The synthesis of Compound X is a complex process that requires expertise in organic chemistry and access to specialized equipment.

properties

IUPAC Name

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methylphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3S/c1-14-3-6-16(7-4-14)13-25-30(28,29)21-11-17(8-10-19(21)23)22(27)26-18-9-5-15(2)20(24)12-18/h3-12,25H,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCQDSYPHVGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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